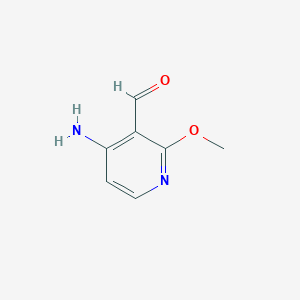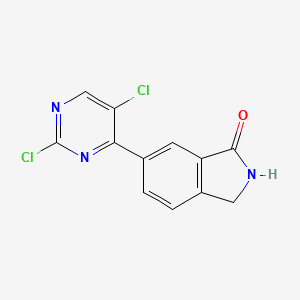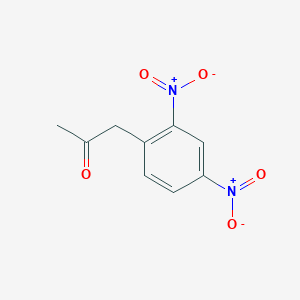
2,3,4,5-Tetraethylbenzenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetraethylbenzenesulfonic acid is an organic compound belonging to the class of sulfonic acids It is characterized by the presence of four ethyl groups attached to a benzene ring, along with a sulfonic acid group (-SO₃H)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetraethylbenzenesulfonic acid typically involves the sulfonation of 2,3,4,5-tetraethylbenzene. The reaction is carried out using fuming sulfuric acid (oleum) as the sulfonating agent. The process involves the following steps:
Sulfonation: 2,3,4,5-Tetraethylbenzene is treated with fuming sulfuric acid at a controlled temperature to introduce the sulfonic acid group.
Purification: The reaction mixture is then neutralized and purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Sulfonation: Using a continuous reactor system to ensure consistent product quality.
Separation and Purification: Employing techniques such as crystallization and filtration to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,4,5-Tetraethylbenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group can participate in electrophilic substitution reactions, such as nitration and halogenation.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Oxidation: The ethyl groups can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nitration: Using nitric acid and sulfuric acid at low temperatures.
Halogenation: Using halogens (e.g., chlorine or bromine) in the presence of a catalyst.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nitration: Formation of nitro derivatives.
Halogenation: Formation of halogenated derivatives.
Reduction: Formation of sulfonates or sulfinates.
Oxidation: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetraethylbenzenesulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetraethylbenzenesulfonic acid involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group is highly reactive and can interact with different molecular targets, including proteins and enzymes. The compound’s effects are mediated through the formation of sulfonate esters and other derivatives, which can modulate biological pathways and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic Acid: Lacks the ethyl groups, making it less hydrophobic.
Toluene-4-sulfonic Acid: Contains a single methyl group instead of four ethyl groups.
Methanesulfonic Acid: A simpler sulfonic acid with a single methyl group.
Uniqueness: 2,3,4,5-Tetraethylbenzenesulfonic acid is unique due to the presence of four ethyl groups, which enhance its hydrophobicity and influence its reactivity. This structural feature distinguishes it from other sulfonic acids and contributes to its specific chemical and biological properties.
Eigenschaften
CAS-Nummer |
4681-81-6 |
|---|---|
Molekularformel |
C14H22O3S |
Molekulargewicht |
270.39 g/mol |
IUPAC-Name |
2,3,4,5-tetraethylbenzenesulfonic acid |
InChI |
InChI=1S/C14H22O3S/c1-5-10-9-14(18(15,16)17)13(8-4)12(7-3)11(10)6-2/h9H,5-8H2,1-4H3,(H,15,16,17) |
InChI-Schlüssel |
AWGGIJYSRXKZPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1CC)CC)CC)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dihydro-1-hydroxy-[1,2]oxaborolo[4,3-C]pyridine](/img/structure/B13991861.png)


![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)

![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)


![5-(Methoxymethoxy)-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B13991938.png)


